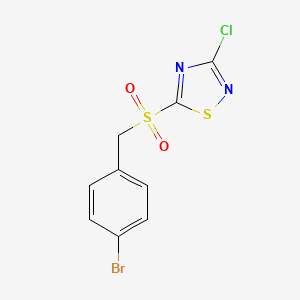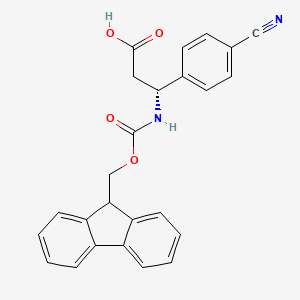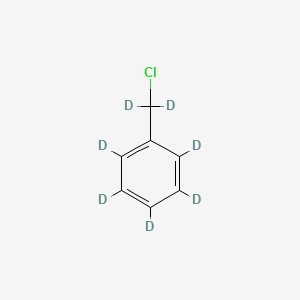
alpha-Bromo(2H7)toluene
Overview
Description
Alpha-Bromo(2H7)toluene is a chemical compound characterized by the presence of a bromine atom attached to the alpha position of a toluene molecule
Mechanism of Action
Target of Action
Alpha-Bromo(2H7)toluene, also known as α-Bromo-2,6-dideuteriomethyltoluene, is primarily used in the field of organic chemistry as a brominating agent . It is involved in the α-bromination reaction of carbonyl compounds, which is a significant topic in organic chemistry . The primary targets of this compound are carbonyl compounds, particularly acetophenone derivatives .
Mode of Action
The compound interacts with its targets through a process known as α-bromination . This reaction involves the substitution of an α-hydrogen atom in a carbonyl compound with a bromine atom, resulting in the formation of α-brominated products . The bromination of various acetophenone derivatives is achieved by employing this compound as the brominating agent .
Biochemical Pathways
The α-bromination reaction of carbonyl compounds affects several biochemical pathways. The α-brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals . These products can also be used in the synthesis of α-keto thioamides via sulfur oxidation of the Csp3–H bond of α-bromo ketones with amines .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its chemical structure, the nature of the solvent used, and the specific conditions of the reaction .
Result of Action
The result of this compound’s action is the formation of α-brominated products . These products are valuable intermediates in organic synthesis and have wide-ranging applications in the production of various chemicals . For example, an efficient metal- and additive-free synthesis of α-keto thioamides has been developed via sulfur oxidation of the Csp3–H bond of α-bromo ketones with amines .
Action Environment
The action of this compound is influenced by several environmental factors, including reaction time, reaction temperature, and dosage of the brominating agent . For instance, the bromination of various acetophenone derivatives was found to be most effective at 90 ℃ using acetic acid as a solvent . Furthermore, the compound’s action, efficacy, and stability may also be affected by the presence of other chemicals in the reaction environment .
Biochemical Analysis
Biochemical Properties
Alpha-Bromo(2H7)toluene may participate in biochemical reactions as an electrophile, reacting with nucleophilic entities in the cell
Molecular Mechanism
It is known that brominated compounds can participate in various chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that brominated compounds can participate in various metabolic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Bromo(2H7)toluene can be synthesized through the bromination of toluene. The process typically involves the use of bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the alpha position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Alpha-Bromo(2H7)toluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of toluene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of various substituted toluenes.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of toluene derivatives.
Scientific Research Applications
Alpha-Bromo(2H7)toluene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Bromobenzene: Similar in structure but lacks the methyl group.
Bromoethylbenzene: Contains an ethyl group instead of a methyl group.
Bromotoluene: Similar but may have bromine at different positions on the toluene ring.
Uniqueness: Alpha-Bromo(2H7)toluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated aromatic compounds. Its selective bromination at the alpha position makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-[chloro(dideuterio)methyl]-2,3,4,5,6-pentadeuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMKQUNVWSEMD-XZJKGWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])Cl)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208208 | |
| Record name | alpha-Bromo(2H7)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59502-05-5 | |
| Record name | 6-(Chloromethyl-d2)benzene-1,2,3,4,5-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59502-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo(2H7)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059502055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Bromo(2H7)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromo(2H7)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.155 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

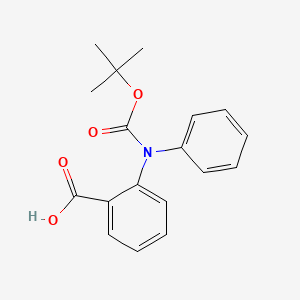
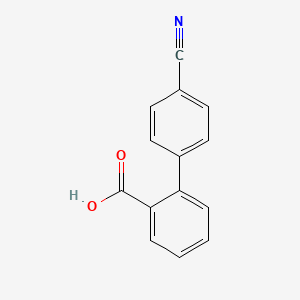
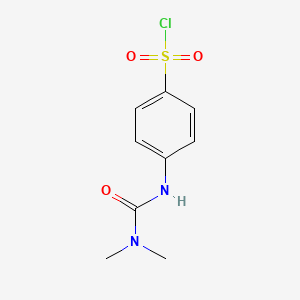
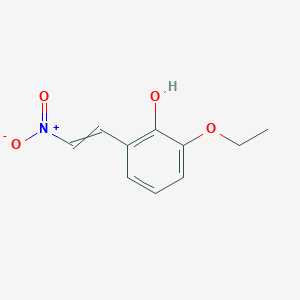
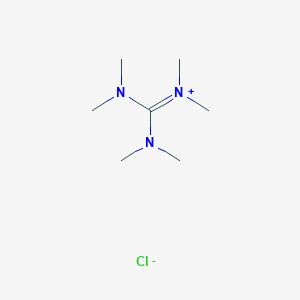
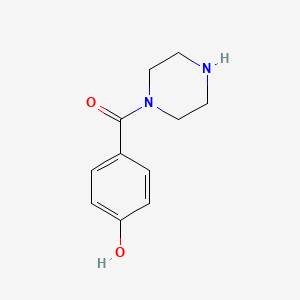
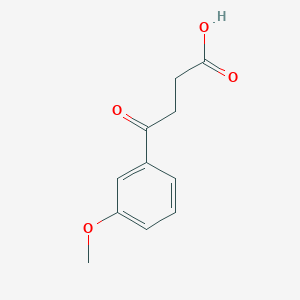
![1-[4-(Methylsulfonyl)-2-nitrophenyl]-1,4-diazepane](/img/structure/B1597819.png)
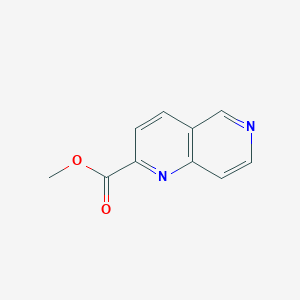
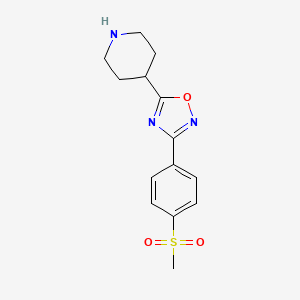
![[(3-Chloro-1,2,4-thiadiazol-5-ylthio)methyl] methyl cyanocarbonimidodithioate](/img/structure/B1597823.png)
